molecular formula C28H28N2O2 B7717179 4-(tert-butyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylbenzamide

4-(tert-butyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylbenzamide

Cat. No. B7717179
M. Wt: 424.5 g/mol
InChI Key: LTEBQYSRXZVBIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(tert-butyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylbenzamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a crucial enzyme involved in B cell receptor signaling, and its inhibition has shown promising results in the treatment of various B cell malignancies.

Mechanism of Action

4-(tert-butyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylbenzamide binds to the active site of BTK and inhibits its kinase activity, thereby blocking downstream signaling pathways that promote B cell survival and proliferation. This results in the induction of apoptosis and the suppression of tumor growth.
Biochemical and physiological effects:
This compound has been shown to selectively inhibit BTK and spare other kinases, leading to fewer off-target effects. It has also demonstrated favorable pharmacokinetic properties, including good oral bioavailability and a long half-life, making it a promising candidate for clinical development.

Advantages and Limitations for Lab Experiments

4-(tert-butyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylbenzamide has several advantages for laboratory experiments, including its high potency and selectivity for BTK, as well as its favorable pharmacokinetic properties. However, its limitations include the potential for drug resistance and the need for further optimization to improve its efficacy and safety.

Future Directions

There are several future directions for the development of 4-(tert-butyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylbenzamide and other BTK inhibitors. These include the identification of biomarkers to predict response to therapy, the development of combination therapies to overcome resistance, and the exploration of novel targets in the B cell receptor signaling pathway. Additionally, the potential applications of BTK inhibitors in other diseases, such as autoimmune disorders, are also being investigated.

Synthesis Methods

The synthesis of 4-(tert-butyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylbenzamide involves several steps, including the condensation of 2-hydroxy-8-methylquinoline with benzaldehyde, followed by the reaction with tert-butyl isocyanide and phenyl isocyanate. The final product is obtained after purification and characterization using various spectroscopic techniques.

Scientific Research Applications

4-(tert-butyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylbenzamide has been extensively studied for its potential therapeutic applications in various B cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B cell lymphoma (DLBCL). Preclinical studies have demonstrated its efficacy in inhibiting BTK signaling and inducing apoptosis in B cells, leading to the suppression of tumor growth.

properties

IUPAC Name

4-tert-butyl-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N2O2/c1-19-9-8-10-21-17-22(26(31)29-25(19)21)18-30(24-11-6-5-7-12-24)27(32)20-13-15-23(16-14-20)28(2,3)4/h5-17H,18H2,1-4H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTEBQYSRXZVBIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.